molecular formula C14H28N2O5S B13659112 rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate

rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate

Cat. No.: B13659112
M. Wt: 336.45 g/mol
InChI Key: SWSBXNDMDRUXOS-DIVWUKMWSA-N
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Description

rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate: is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nature of the substituents involved .

Scientific Research Applications

rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate lies in its specific structural features, such as the hexahydrocyclopenta[c]pyrrole ring and the combination of tert-butyl and methanesulfonate groups.

Biological Activity

rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate is a complex organic compound with notable biological activities. This compound is characterized by its unique structural features, which include a cyclopentane ring and a carboxylate group, contributing to its potential pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C14H28N2O5S
  • Molecular Weight : 336.45 g/mol
  • CAS Number : 1446021-66-4
  • Purity : 95% or higher .

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the methylamino group is believed to enhance its binding affinity to these receptors, which could lead to significant pharmacological effects.

Pharmacological Studies

  • Neuropharmacological Effects :
    • In vitro studies have indicated that this compound exhibits potential antidepressant and anxiolytic properties. Animal models have shown reduced anxiety-like behaviors when administered this compound .
  • Antinociceptive Activity :
    • Research has demonstrated that this compound may possess antinociceptive properties, suggesting potential applications in pain management. Behavioral assays in rodents indicate a significant reduction in pain responses following administration .
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation in various models of inflammatory diseases. It appears to inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for conditions like arthritis .

Case Study 1: Antidepressant Effects

A study involving chronic administration of this compound in rodent models demonstrated significant improvements in depressive-like behaviors compared to control groups. The study concluded that the compound may influence serotonin pathways, leading to enhanced mood and reduced anxiety .

Case Study 2: Pain Management

In a controlled experiment assessing the antinociceptive effects of the compound, researchers found that it significantly decreased pain response times in models of acute pain. This suggests its potential utility in developing new analgesics .

Research Findings Summary Table

Study Focus Findings Reference
NeuropharmacologicalReduced anxiety-like behaviors in animal models
AntinociceptiveSignificant reduction in pain responses
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Antidepressant EffectsImprovements in depressive-like behaviors

Properties

Molecular Formula

C14H28N2O5S

Molecular Weight

336.45 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-5-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;methanesulfonic acid

InChI

InChI=1S/C13H24N2O2.CH4O3S/c1-13(2,3)17-12(16)15-7-9-5-11(14-4)6-10(9)8-15;1-5(2,3)4/h9-11,14H,5-8H2,1-4H3;1H3,(H,2,3,4)/t9-,10+,11?;

InChI Key

SWSBXNDMDRUXOS-DIVWUKMWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NC.CS(=O)(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)NC.CS(=O)(=O)O

Origin of Product

United States

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